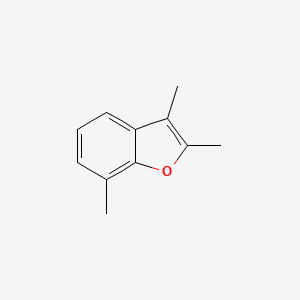
2,3,7-Trimethyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Trimethyl-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by three methyl groups attached at the 2nd, 3rd, and 7th positions of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 2,3,7-Trimethyl-1-benzofuran, often involves the cyclization of appropriately substituted phenols or aryl acetylenes. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives typically employs scalable synthetic routes that ensure high yield and purity. Methods such as the one-pot etherification and dehydrative cyclization are favored for their efficiency and simplicity . Additionally, the use of transition-metal catalysis in industrial settings allows for the selective formation of the desired benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: 2,3,7-Trimethyl-1-benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the benzofuran ring.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized benzofurans .
Scientific Research Applications
2,3,7-Trimethyl-1-benzofuran has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: Benzofuran derivatives are used in the production of polymers, dyes, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3,7-Trimethyl-1-benzofuran depends on its specific application. In biological systems, benzofuran derivatives can interact with various molecular targets, including enzymes and receptors. For example, some benzofuran compounds exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membranes . The exact molecular pathways involved can vary based on the specific structure and functional groups present on the benzofuran ring .
Comparison with Similar Compounds
2,3-Dimethylbenzofuran: Lacks the methyl group at the 7th position.
2,7-Dimethylbenzofuran: Lacks the methyl group at the 3rd position.
3,7-Dimethylbenzofuran: Lacks the methyl group at the 2nd position.
Uniqueness: 2,3,7-Trimethyl-1-benzofuran is unique due to the specific positioning of its three methyl groups, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s electronic properties, steric hindrance, and overall stability, making it distinct from other benzofuran derivatives .
Properties
CAS No. |
21417-72-1 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2,3,7-trimethyl-1-benzofuran |
InChI |
InChI=1S/C11H12O/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6H,1-3H3 |
InChI Key |
XXDIHDIHRSHLGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















